molecular formula C12H10ClN3O B14657122 (NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine

(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine

Cat. No.: B14657122
M. Wt: 247.68 g/mol
InChI Key: QSNZPWMEJNEOSP-LFIBNONCSA-N
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Description

(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine is a chemical compound that belongs to the class of hydroxylamines It features a pyridine ring substituted with an amino group and a chlorine atom, linked to a phenylmethylidene group through a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine typically involves the condensation of 3-amino-6-chloropyridine with benzaldehyde in the presence of hydroxylamine. The reaction is usually carried out under mild conditions, often in an organic solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine moiety can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The pyridine ring and phenylmethylidene group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxylamine moiety is particularly noteworthy for its ability to form covalent bonds with biological targets, making it a valuable tool in medicinal chemistry .

Properties

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine

InChI

InChI=1S/C12H10ClN3O/c13-10-7-6-9(14)12(15-10)11(16-17)8-4-2-1-3-5-8/h1-7,17H,14H2/b16-11+

InChI Key

QSNZPWMEJNEOSP-LFIBNONCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/C2=C(C=CC(=N2)Cl)N

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=N2)Cl)N

Origin of Product

United States

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